molecular formula C24H51N B14804091 Tetracosan-1-amine

Tetracosan-1-amine

Cat. No.: B14804091
M. Wt: 353.7 g/mol
InChI Key: QHKIWQPIFXRUOW-UHFFFAOYSA-N
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Description

Tetracosan-1-amine is a long-chain primary amine with the chemical formula C24H51N It is derived from tetracosane, a saturated hydrocarbon with 24 carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracosan-1-amine can be synthesized through several methods. One common approach is the reduction of tetracosan-1-nitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. Another method involves the reaction of tetracosan-1-ol with ammonia in the presence of a dehydrating agent like phosphorus pentoxide.

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic hydrogenation of tetracosan-1-nitrile. This process involves the use of high-pressure hydrogen gas and a metal catalyst to achieve the desired reduction. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetracosan-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tetracosan-1-imine or further to tetracosanoic acid.

    Reduction: It can be reduced to form tetracosane.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Tetracosan-1-imine, tetracosanoic acid.

    Reduction: Tetracosane.

    Substitution: Various substituted tetracosan derivatives depending on the reagents used.

Scientific Research Applications

Tetracosan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including surfactants and polymers.

    Biology: It is studied for its potential role in biological membranes and as a model compound for long-chain amines in biological systems.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological targets.

    Industry: It is used in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which tetracosan-1-amine exerts its effects depends on its interactions with molecular targets. In biological systems, it can interact with cell membranes, influencing membrane fluidity and permeability. It may also interact with specific receptors or enzymes, modulating their activity. The exact pathways and targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Tetracosane: A saturated hydrocarbon with 24 carbon atoms, lacking the amine group.

    Tetracosan-1-ol: A long-chain alcohol with a hydroxyl group instead of an amine group.

    Tetracosanoic acid: A long-chain fatty acid with a carboxyl group.

Uniqueness

Tetracosan-1-amine is unique due to the presence of the amine group, which imparts different chemical reactivity and biological interactions compared to its analogs. This makes it valuable for specific applications where the amine functionality is required.

Properties

Molecular Formula

C24H51N

Molecular Weight

353.7 g/mol

IUPAC Name

tetracosan-1-amine

InChI

InChI=1S/C24H51N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h2-25H2,1H3

InChI Key

QHKIWQPIFXRUOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCN

Origin of Product

United States

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